

A Comparative Analysis of SIRT2 Inhibitors: ICL-SIRT078 vs. SirReal2

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Compound of Interest

Compound Name: *Icl-sirt078*

Cat. No.: *B13447357*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent SIRT2 inhibitors, **ICL-SIRT078** and SirReal2. The information is intended to assist researchers in making informed decisions for their specific experimental needs. The comparison is based on available experimental data from various studies and includes details on potency, selectivity, and cellular effects.

Data Presentation

The following tables summarize the quantitative data for **ICL-SIRT078** and SirReal2 based on published literature. It is important to note that the data for each compound were generated in separate studies, and direct comparison should be approached with caution as experimental conditions may vary.

Table 1: In Vitro Potency against Sirtuins

Compound	Target	IC50 (μM)	Reference
ICL-SIRT078	SIRT2	1.45	[1]
SIRT1	>50-fold selectivity vs SIRT2	[1]	
SIRT3	>50-fold selectivity vs SIRT2	[1]	
SIRT5	>50-fold selectivity vs SIRT2	[1]	
SirReal2	SIRT2	0.140	
SIRT1	>1000-fold selectivity vs SIRT2		
SIRT3	Very little effect		
SIRT4	Very little effect		
SIRT5	Very little effect		
SIRT6	No substantial reduction in activity		

Table 2: Cellular Activity and Effects

Compound	Cell Line	Assay	Observed Effect	Reference
ICL-SIRT078	MCF-7	α -tubulin acetylation	Increased acetylation	
MCF-7	Cell Proliferation	Suppression at higher concentrations		
N27 (rat dopaminergic neural cell line)	Lactacystin-induced cell death	Significant neuroprotective effect		
SirReal2	HeLa	α -tubulin acetylation	Hyperacetylation of the microtubule network	
HeLa	BubR1 abundance	Significant depletion		
Acute Myeloid Leukemia (AML) cells	Cell Proliferation (in combination with VS-5584)	Synergistic inhibition of proliferation		
Tumor xenograft model (mice)	Tumor Growth (in combination with VS-5584)	Suppressed tumor growth and extended survival		

Experimental Protocols

SIRT2 Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the in vitro potency of SIRT2 inhibitors.

Materials:

- Recombinant human SIRT2 enzyme

- Fluorogenic SIRT2 substrate (e.g., Z-Lys(Ac)-AMC)
- NAD⁺
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., containing trypsin and a fluorescence developer)
- Test compounds (**ICL-SIRT078**, SirReal2) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compounds in assay buffer.
- In a 96-well plate, add the SIRT2 enzyme to each well.
- Add the diluted test compounds or vehicle control to the wells.
- Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD⁺.
- Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
- Stop the reaction and develop the fluorescent signal by adding the developer solution.
- Incubate for a short period (e.g., 10-15 minutes) at 37°C.
- Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 355/460 nm).
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular α -Tubulin Acetylation Assay

This protocol describes a method to assess the effect of SIRT2 inhibitors on the acetylation of its substrate, α -tubulin, in cells.

Materials:

- Human cell line (e.g., MCF-7 or HeLa)
- Cell culture medium and supplements
- Test compounds (**ICL-SIRT078**, SirReal2)
- Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
- Primary antibodies: anti-acetylated- α -tubulin and anti- α -tubulin (loading control)
- Secondary antibody (HRP-conjugated)
- Western blot reagents and equipment

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 24 hours).
- Wash the cells with PBS and lyse them using lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with the primary antibody against acetylated- α -tubulin overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with the primary antibody against total α -tubulin as a loading control.
- Quantify the band intensities to determine the relative change in α -tubulin acetylation.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for evaluating the effect of compounds on cell viability and proliferation.

Materials:

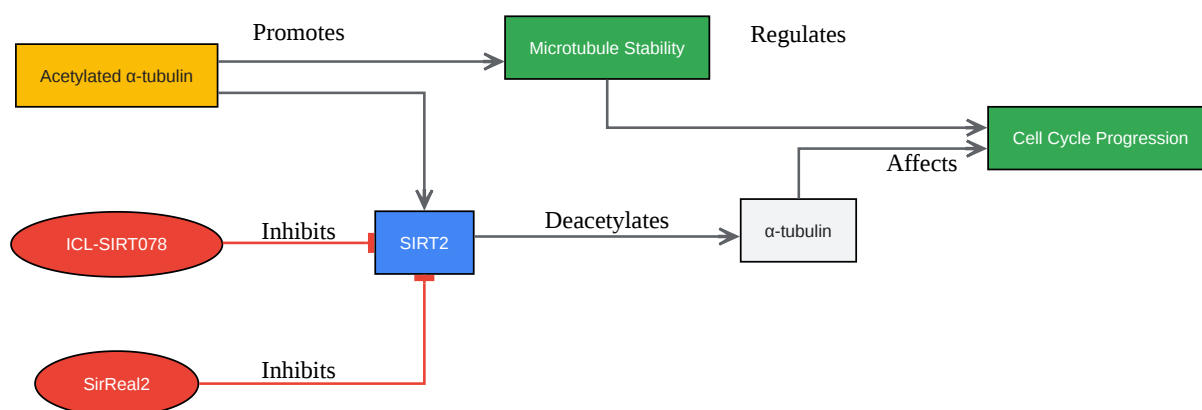
- Human cancer cell line (e.g., MCF-7)
- Cell culture medium and supplements
- Test compounds (**ICL-SIRT078**, SirReal2)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
- 96-well clear microplate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Treat the cells with a range of concentrations of the test compounds or vehicle control.
- Incubate for a desired period (e.g., 48-72 hours).

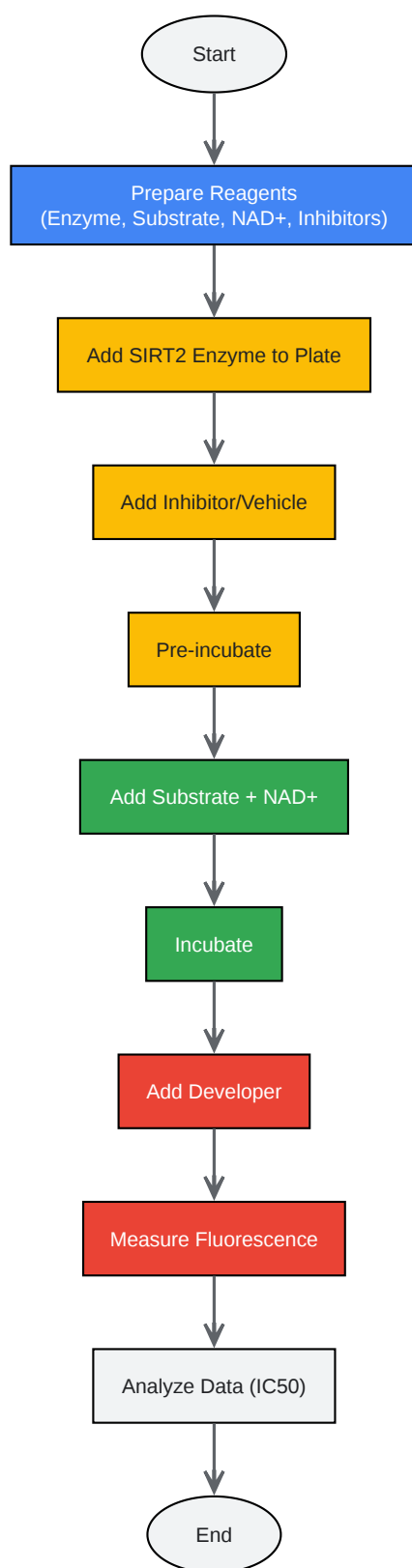
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualization



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Caption: SIRT2 deacetylation of α -tubulin and its inhibition.



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References

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